molecular formula C30H23N5O4 B403921 AG6033

AG6033

Cat. No.: B403921
M. Wt: 517.5g/mol
InChI Key: BESYVRQZEZGPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG6033 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a hydrazino group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG6033 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Formation of the Hydrazino Group: The hydrazino group is typically introduced by reacting the indole derivative with hydrazine or a hydrazine derivative.

    Coupling with Benzamide: The final step involves coupling the hydrazino-indole intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

AG6033 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Aniline derivatives, benzoyl chloride, various solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

AG6033 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of AG6033 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxo-2-phenylethyl)-2-oxoindolin-3-ylidene]hydrazinecarboxamide
  • N-[3-(2-oxo-2-phenylethyl)-2-oxoindolin-3-ylidene]hydrazinecarbothioamide

Uniqueness

AG6033 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H23N5O4

Molecular Weight

517.5g/mol

IUPAC Name

N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-3-benzamidobenzamide

InChI

InChI=1S/C30H23N5O4/c36-26(31-22-13-5-2-6-14-22)19-35-25-17-8-7-16-24(25)27(30(35)39)33-34-29(38)21-12-9-15-23(18-21)32-28(37)20-10-3-1-4-11-20/h1-18,39H,19H2,(H,31,36)(H,32,37)

InChI Key

BESYVRQZEZGPSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)O

Origin of Product

United States

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